Thiirane

Descripción general

Descripción

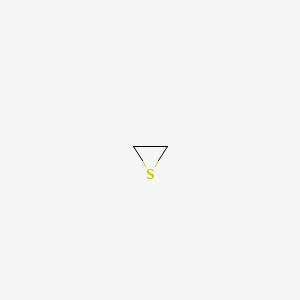

Thiirane, also known as ethylene sulfide, is a three-membered heterocyclic compound containing two carbon atoms and one sulfur atom. Its chemical formula is C₂H₄S. This compound is the smallest sulfur-containing heterocycle and is characterized by significant ring strain due to its three-membered ring structure . This ring strain makes this compound highly reactive compared to other sulfur-containing compounds.

Métodos De Preparación

Thiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The reaction proceeds as follows :

KSCN+C2H4O2CO→KOCN+C2H4S+CO2

Another method involves the reaction of epoxides with thiourea in a deep eutectic solvent (DES), yielding thiiranes in excellent yields . Industrial production of this compound often employs microwave irradiation of a mixture of α-haloketones, O,O-diethyl hydrogen phosphorodithioate, and alumina-supported sodium borohydride under solvent-free conditions .

Análisis De Reacciones Químicas

Preparation

Thiirane can be prepared from ethylenecarbonate and KSCN. For this purpose, the KSCN is first melted under a vacuum to remove water .

Reactions with Amines

This compound undergoes addition reactions with amines to produce 2-mercaptoethylamines, which are useful chelating ligands . This process is called mercaptoethylation .

Computational studies have explored the reaction rates of this compound and its derivatives with ammonia, secondary amines (including aziridine), and trimethylamine in the gas phase . These studies considered steric and polarizability effects to rationalize the reaction rates of this compound with secondary amines .

Oxidation

This compound can be oxidized with periodate to yield ethylene episulfoxide .

Reaction with Molecular Fluorine

The reaction of this compound with molecular fluorine (F2) has been studied using mass spectrometry in a flow reactor at temperatures ranging from 220 to 800 K . The reaction produces HF and C2H3SF as primary products .

The rate constant for this reaction has been determined under pseudo-first-order conditions, monitoring the consumption of F2 or C2H4S in excess of this compound or F2, respectively . Quantum computations indicate that the reaction is highly exothermic, with reaction enthalpies ranging from -409.9 to -509.1 kJ/mol for various isomers/conformers of the products .

Reaction with Gelatinases

This compound derivatives have been investigated as inhibitors of gelatinases, a subclass of matrix metalloproteinases (MMPs) . These thiiranes act as slow-binding inhibitors, with the inhibition mechanism involving an enzyme-mediated reaction on the inhibitor . The presence of a sulfonylmethylthis compound group is crucial for gelatinase inhibition .

Reactivity with Electrophiles and Nucleophiles

Studies on the reactivity of thiiranes show that electrophilic agents (e.g., alcohol with an acid catalyst) attack both carbons of the this compound ring non-selectively. Nucleophilic agents (e.g., secondary amines) attack the less hindered carbon of the this compound ring selectively . The thiol formed from this compound reactions is more reactive than the alcohol formed from oxirane compounds, leading to new products and polymers .

Reaction Under High Pressure

The reaction of this compound under high pressure, such as with carbon disulfide, is also notable .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Gelatinases:

Thiirane derivatives have been identified as potent inhibitors of gelatinases, which are matrix metalloproteinases involved in cancer metastasis and tissue remodeling. A study demonstrated that a specific this compound compound exhibited protective effects against brain damage in stroke models and showed antimetastatic properties in cancer . The structure–activity relationship (SAR) analysis revealed that certain moieties significantly enhance the inhibitory activity against gelatinases, making thiiranes valuable in developing new therapeutic agents for cancer treatment .

S-Persulfidation:

Thiiranes have also been explored for their role in sulfur signaling within biological systems. Recent research indicates that thiiranes can facilitate the conversion of intracellular thiols (RSH) to persulfides (RSSH), which are crucial for various physiological processes . This transsulfuration reaction has implications for understanding cellular signaling pathways and could lead to novel therapeutic strategies targeting diseases linked to dysregulated sulfur metabolism.

Organic Synthesis

Synthesis of Sulfur-Containing Compounds:

Thiiranes serve as important intermediates in organic synthesis, particularly for creating sulfur-containing compounds. They can be synthesized through various methods, including the conversion of oxiranes using sulfurating agents like thiourea or thiocyanate . This versatility allows chemists to design and produce a wide range of this compound derivatives tailored for specific applications.

Green Chemistry Approaches:

Recent advancements in green chemistry have highlighted methods for synthesizing thiiranes using environmentally friendly catalysts and solvents. For instance, techniques utilizing chitosan-silica hybrid catalysts or magnetically separable nanoparticles have been developed to produce thiiranes efficiently while minimizing waste . These approaches align with the principles of sustainable chemistry and are increasingly relevant in industrial applications.

Material Science

Development of Advanced Materials:

Thiiranes are being investigated for their potential use in creating advanced materials due to their unique structural properties. They can be incorporated into polymers or used as building blocks for synthesizing novel materials with specific mechanical or electronic properties . The strain associated with the three-membered ring structure of thiiranes often leads to enhanced reactivity, making them suitable candidates for material innovation.

Case Studies

Mecanismo De Acción

Thiirane exerts its effects through various mechanisms, depending on its application. For instance, as an MMP inhibitor, this compound derivatives interact with the active sites of MMPs, preventing their catalytic activity. This inhibition can reduce tumor angiogenesis and growth . The unique mechanism of action of this compound-based inhibitors involves the formation of a covalent bond with the enzyme, leading to slow-binding and tight-binding inhibition .

Comparación Con Compuestos Similares

Thiirane is often compared to other three-membered heterocycles, such as ethylene oxide (epoxide) and aziridine. Unlike this compound, which contains a sulfur atom, ethylene oxide contains an oxygen atom, and aziridine contains a nitrogen atom. These differences in heteroatoms result in distinct chemical properties and reactivities .

Ethylene Oxide: More stable than this compound due to less ring strain. Used extensively in the production of ethylene glycol and as a sterilizing agent.

Aziridine: Contains a nitrogen atom, making it more basic than this compound. Used in the synthesis of pharmaceuticals and agrochemicals.

This compound’s unique reactivity due to its sulfur atom and ring strain makes it a valuable compound in various chemical and biological applications .

Actividad Biológica

Thiiranes, a class of sulfur-containing heterocycles, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of thiiranes, focusing on their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, particularly as inhibitors of matrix metalloproteinases (MMPs).

Overview of Thiirane Structure and Properties

Thiiranes are characterized by a three-membered ring containing a sulfur atom. Their unique structure allows for various chemical modifications, which can enhance their biological activity. The general formula for thiiranes is , where the sulfur atom plays a crucial role in the reactivity and interaction with biological targets.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play critical roles in various physiological processes and pathological conditions, including cancer metastasis and tissue remodeling. This compound derivatives have been identified as selective inhibitors of specific MMPs, particularly MMP-2 and MMP-9.

- Slow-binding Inhibition : this compound-based inhibitors exhibit slow-binding kinetics, which is attributed to the formation of a stable zinc-thiolate complex within the active site of MMPs. This mechanism allows for prolonged inhibition and selectivity towards certain MMPs. For example, compound ND-322 demonstrates a Ki value of 24 nM for MMP-2, indicating potent inhibition .

- Caged Thiolate Mechanism : The this compound moiety acts as a caged thiolate that is released upon interaction with the enzyme's active site. This process involves deprotonation adjacent to the sulfur atom, leading to ring-opening and subsequent formation of the active thiolate species .

Structure-Activity Relationships (SAR)

The biological activity of thiiranes can be significantly influenced by their chemical structure. Studies have shown that specific functional groups enhance their inhibitory potency against gelatinases:

- Sulfonylmethylthis compound : Compounds containing this group have shown increased selectivity and potency against gelatinases. For instance, certain sulfonate-containing thiiranes exhibited nanomolar inhibition specifically for MMP-2 .

- Phenoxyphenyl Groups : The inclusion of these groups has been linked to improved inhibitory activity against MMPs .

Case Study: Sulfonate-Containing Thiiranes

A study evaluated various sulfonate-containing this compound derivatives for their ability to inhibit gelatinases. The results indicated that compounds with specific structural features exhibited significant selectivity and potency:

| Compound | IC50 (MMP-2) | IC50 (MMP-9) | Selectivity |

|---|---|---|---|

| 3a | 10 nM | 500 nM | High |

| 3b | 5 nM | >1000 nM | Very High |

| 3c | 15 nM | 800 nM | Moderate |

These findings illustrate the potential of this compound derivatives as targeted therapeutics in conditions where MMP activity is dysregulated .

Therapeutic Applications

This compound compounds have shown promise in various therapeutic areas:

- Cancer Treatment : By inhibiting MMP-2 and MMP-9, thiiranes may reduce tumor invasion and metastasis. For example, compound ND-322 has been studied for its antimetastatic properties in preclinical models .

- Neurological Disorders : Some this compound derivatives have demonstrated protective effects in models of stroke, highlighting their potential utility in neuroprotection .

- Anti-inflammatory Effects : The modulation of MMP activity by thiiranes suggests potential applications in inflammatory diseases where MMPs contribute to tissue damage .

Propiedades

IUPAC Name |

thiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S/c1-2-3-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVUARRWDCVURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-34-5 | |

| Record name | Thiirane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3049411 | |

| Record name | Ethylene sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Ethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomposes at 57 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol and ether; soluble in acetone and chloroform | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0130 g/cu m at 20 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

250.0 [mmHg], 250 mm Hg at 25 °C | |

| Record name | Ethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

420-12-2 | |

| Record name | Thiirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epithioethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2W5165740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-109 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiirane?

A1: this compound, also known as ethylene sulfide, has the molecular formula C2H4S and a molecular weight of 60.1 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Researchers have used these techniques to assign vibrational frequencies, analyze ring vibrations, and determine the stereochemistry of this compound derivatives. [, ]

Q3: Is this compound stable at room temperature?

A3: While some substituted thiiranes are stable at room temperature, this compound itself is relatively unstable. [, ]

Q4: What factors can affect the stability of this compound and its derivatives?

A4: The stability of thiiranes can be influenced by factors such as substituents, temperature, solvent, and the presence of catalysts or reagents. [, , ]

Q5: Can this compound be used as a building block for synthesizing other compounds?

A6: Yes, thiiranes are versatile building blocks in organic synthesis. For example, they can be used to prepare tetrasubstituted ethenes via a "two-fold extrusion reaction" involving desulfurization with tris(diethylamino)phosphine ((Et2N)3P). []

Q6: How do metal carbonyl complexes catalyze reactions of thiiranes?

A7: Metal carbonyl complexes, particularly those of tungsten, have shown the ability to catalyze the transformation of thiiranes into cyclic polydisulfides or, in the presence of alkyne carboxylates as cocatalysts, into thiacrown products. []

Q7: Are there any catalytic applications of this compound in polymer chemistry?

A8: Yes, this compound can be polymerized through ring-opening polymerization using various initiators like ZnEt2 and CdCO3, leading to the formation of polythiiranes with potential applications in materials science. [, ]

Q8: Have computational methods been employed to study this compound reactions?

A9: Yes, computational chemistry plays a significant role in understanding this compound chemistry. Density functional theory (DFT) calculations have been utilized to investigate the reaction mechanisms of this compound, including ring-opening reactions, interactions with amines, and bioactivation pathways. [, , ]

Q9: How have computational studies contributed to understanding the reactivity of this compound?

A10: Computational studies have helped to elucidate the reaction pathways and transition states involved in this compound reactions, providing insights into factors influencing reactivity, such as substituent effects and ring strain. [, , ]

Q10: How do substituents on the this compound ring affect its reactivity?

A11: Substituents on the this compound ring can significantly influence its reactivity. For instance, electron-withdrawing groups can increase the electrophilicity of the sulfur atom, while bulky substituents can hinder nucleophilic attack. [, , ]

Q11: Are there specific structural features of this compound derivatives that contribute to their biological activity?

A12: Yes, this compound derivatives, particularly those containing sulfonyl and benzyl groups, have shown potent inhibitory activity against gelatinases, a subclass of matrix metalloproteinases. [, ]

Q12: Are there any strategies to improve the stability of this compound-containing compounds?

A13: The stability of this compound-containing compounds can be enhanced through structural modifications, such as the introduction of electron-withdrawing groups or bulky substituents, and by controlling storage conditions, such as temperature and exposure to light and moisture. [, ]

Q13: Have there been efforts to develop formulations that enhance the stability or delivery of this compound-based compounds?

A14: While specific formulation strategies for this compound-based compounds are not extensively discussed in the provided research, researchers are actively exploring methods to improve the delivery and stability of drugs containing sulfur-based pharmacophores. These efforts often involve using various excipients, drug delivery systems, and formulation techniques to optimize drug properties and enhance their therapeutic potential. [, ]

Q14: What analytical techniques are employed to characterize and quantify this compound and its derivatives?

A15: Various analytical techniques, including gas chromatography-mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy, are commonly used to characterize and quantify this compound and its derivatives. These methods enable the identification, separation, and quantification of these compounds in complex mixtures. [, ]

Q15: What is known about the environmental fate and degradation of this compound?

A16: While the provided research focuses primarily on the synthesis, reactivity, and biological applications of thiiranes, limited information is available regarding their environmental fate and degradation pathways. Further research is needed to assess their potential impact on the environment. []

Q16: How does the solubility of this compound and its derivatives vary in different solvents?

A17: The solubility of this compound and its derivatives can differ significantly depending on the nature of the substituents and the polarity of the solvent. Generally, thiiranes tend to be more soluble in organic solvents compared to aqueous media. []

Q17: What are some significant historical milestones in the research of this compound?

A18: The synthesis of this compound and the exploration of its reactivity with various reagents, including amines, have been crucial milestones in its research. Early studies focused on understanding its fundamental properties and potential applications. [, ]

Q18: How has research on this compound benefited from cross-disciplinary collaborations?

A19: The study of this compound and its derivatives has greatly benefited from interdisciplinary collaborations involving organic synthesis, catalysis, computational chemistry, and medicinal chemistry. For instance, insights from synthetic chemistry have enabled the development of novel this compound-based compounds, while computational studies have provided a deeper understanding of their reactivity and potential biological applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.